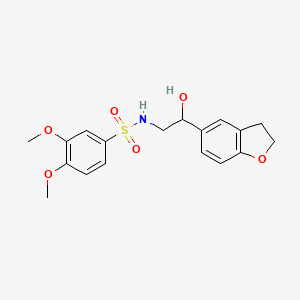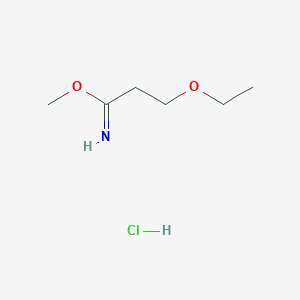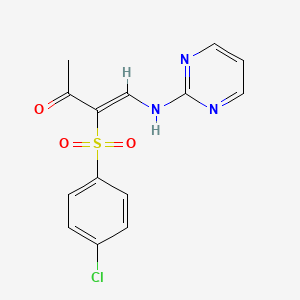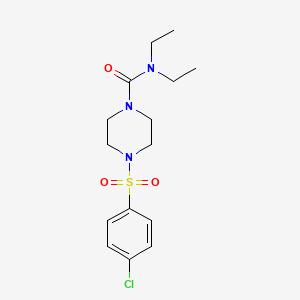![molecular formula C16H12FN3O6S B2941722 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide CAS No. 899996-80-6](/img/structure/B2941722.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group, a common motif in pharmaceutical chemistry . It also contains a 4-fluoro-3-nitrophenyl group, which suggests potential bioactivity.
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational tools. The compound likely has interesting electronic properties due to the presence of the nitro group and the sulfur dioxide group .Chemical Reactions Analysis
The chemical reactivity of this compound could be quite complex due to the presence of several functional groups. The nitro group, in particular, is often involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group and the sulfur dioxide group could potentially make the compound quite polar .科学的研究の応用
Polymer Research and Optical Storage
Compounds with complex structures, including those similar to the specified chemical, have been investigated for their potential in creating advanced polymers with unique properties. For instance, research on azo polymers for reversible optical storage highlights the significance of compounds with nitrophenyl groups. These polymers exhibit properties like high photoinduced birefringence, suggesting applications in data storage and photonics. The study by Meng et al. (1996) on azo polymers indicates a pathway for the development of materials with enhanced optical storage capabilities, underscoring the potential of such compounds in creating high-performance polymers (Meng, Natansohn, Barrett, & Rochon, 1996).
Medicinal Chemistry and Therapeutic Applications
In medicinal chemistry, the exploration of selective androgen receptor modulators (SARMs) and other receptor-targeted therapies involves compounds with intricate designs, including those bearing propanamide moieties. A study by Wu et al. (2006) on the pharmacokinetics and metabolism of a SARM showcases the relevance of such compounds in developing new therapeutic agents, providing insights into the desirable pharmacokinetic characteristics for preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Antioxidant and Anticancer Activity
The search for novel derivatives with significant biological activities is a prominent area of research. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating considerable antioxidant and anticancer activities. This research signifies the potential of structurally complex compounds in the development of new anticancer agents, highlighting the broad spectrum of scientific applications for such chemicals (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Material Science and Molecular Devices
The field of material science benefits from the investigation into compounds capable of exhibiting unique electronic properties. For instance, the study by Chen et al. (1999) on a molecular electronic device featuring a nitroamine redox center illustrates the potential of such compounds in developing materials with negative differential resistance and high on-off ratios. This research opens avenues for creating molecular-scale devices, emphasizing the impact of chemical design on the advancement of electronic materials (Chen, Reed, Rawlett, & Tour, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6S/c1-9(15(21)18-10-6-7-12(17)13(8-10)20(23)24)19-16(22)11-4-2-3-5-14(11)27(19,25)26/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCWAUJIGCBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)



![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)



